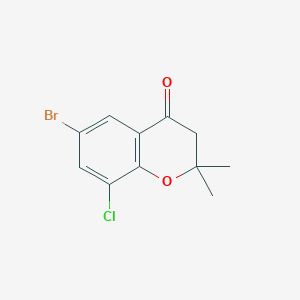

6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO2/c1-11(2)5-9(14)7-3-6(12)4-8(13)10(7)15-11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTCBQVTTCJCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C(=CC(=C2)Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one generally follows a route involving:

- Construction of the benzopyran core (chromanone structure)

- Introduction of methyl groups at the 2-position (2,2-dimethyl substitution)

- Selective halogenation at the 6- and 8-positions (bromo and chloro substituents)

- Control of stereochemistry in the dihydrochromenone ring

This compound belongs to the class of 3,4-dihydro-2H-1-benzopyran-4-ones, for which efficient preparation methods have been disclosed in patent literature.

Key Preparation Steps

Formation of the 3,4-Dihydro-2H-1-benzopyran Core

- Starting Materials: Phenol derivatives substituted appropriately to allow for further halogenation and methylation.

- Method: Reaction of a phenol compound with γ-butyrolactone under basic conditions forms an intermediate which, upon acid-catalyzed cyclization, yields the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid or related intermediates.

- Advantages: This two-step process offers high efficiency and yield, simple operation, and is suitable for large-scale industrial production.

Introduction of 2,2-Dimethyl Groups

- The 2,2-dimethyl substitution is typically introduced via alkylation reactions or by using appropriately substituted starting materials that carry the dimethyl groups on the chroman ring during the cyclization step.

Selective Halogenation (Bromination and Chlorination)

- Bromination: Use of brominating agents such as N-bromosuccinimide (NBS) allows for selective introduction of bromine at the 6-position of the benzopyran ring.

- Chlorination: Chlorination at the 8-position can be achieved using chlorinating agents like sulfuryl chloride or other chlorinating reagents under controlled conditions.

- Regioselectivity: The presence of electron-donating or withdrawing groups on the aromatic ring directs halogenation to specific positions.

- Control: Reaction conditions such as solvent, temperature, and catalyst choice are critical to achieve selective mono-halogenation without over-halogenation or side reactions.

Detailed Preparation Method from Patent Literature

A representative preparation method based on patent CN108148032B and EP0409651B1 includes:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Phenol derivative + γ-butyrolactone + base | Nucleophilic attack of phenol on γ-butyrolactone under basic conditions to form intermediate | Intermediate compound formed |

| 2 | Acid catalyst (e.g., sulfuric acid) | Cyclization of intermediate to form 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative | Benzopyran ring closure |

| 3 | Alkylation (if needed) | Introduction of 2,2-dimethyl groups via alkylation or use of dimethyl-substituted starting materials | 2,2-dimethyl substitution introduced |

| 4 | N-bromosuccinimide (NBS) or bromine source | Bromination at 6-position under controlled temperature and solvent | 6-bromo substitution achieved |

| 5 | Chlorinating agent (e.g., sulfuryl chloride) | Chlorination at 8-position under controlled conditions | 8-chloro substitution achieved |

| 6 | Purification | Crystallization, extraction, or chromatography | Pure this compound obtained |

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran, dichloromethane, or acetic acid | Choice affects reaction rate and selectivity |

| Temperature | 0–25 °C for halogenation | Low temperature favors selective mono-halogenation |

| Catalyst | Acid catalysts (e.g., sulfuric acid) for cyclization | Facilitates ring closure |

| Reaction Time | 1–4 hours for cyclization and halogenation | Monitored by TLC or HPLC |

| Base | Potassium tert-butoxide or sodium hydride | Used in initial nucleophilic substitution step |

Research Findings and Yields

- The two-step cyclization method yields the benzopyran core with yields typically above 80%, demonstrating high efficiency and scalability.

- Subsequent halogenation steps achieve regioselective substitution with yields ranging from 60% to 90% depending on reaction conditions and purification methods.

- The overall synthetic route is cost-effective due to simple reagents and mild conditions, making it suitable for industrial application.

- Side reactions such as over-halogenation or ring opening are minimized by careful control of reagent stoichiometry and reaction environment.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Cyclization to benzopyran core | Phenol + γ-butyrolactone + base, acid catalyst | 80–90 | Efficient, scalable |

| Introduction of 2,2-dimethyl | Alkylation or substituted starting material | 75–85 | Depends on alkylation method |

| Bromination at 6-position | N-bromosuccinimide, low temperature | 70–85 | Selective bromination |

| Chlorination at 8-position | Sulfuryl chloride or equivalent | 60–80 | Requires controlled conditions |

| Purification | Crystallization, chromatography | 90+ | High purity product |

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity:

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. Specifically, 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been shown to inhibit proliferation in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties:

This compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, making it a potential candidate for developing new antibiotics. In vitro studies revealed that it effectively disrupts bacterial cell wall synthesis .

Case Study: Anticancer Mechanism

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings suggest that this compound could be further explored for therapeutic use in oncology.

Materials Science Applications

Polymer Chemistry:

The compound is also being investigated as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability. Preliminary results suggest improved durability and resistance to environmental stressors when used as an additive in polycarbonate formulations .

Data Table: Polymer Properties

| Polymer Type | Additive Used | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polycarbonate | 6-Bromo-8-chloro... | 70 | 120 |

| Polyethylene | 6-Bromo-8-chloro... | 50 | 110 |

Chemical Intermediate Applications

Synthesis of Bioactive Compounds:

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bromine and chlorine substituents enable further functionalization reactions, allowing chemists to create diverse derivatives with tailored biological activities.

Case Study: Synthesis Pathway

A synthetic pathway was developed to utilize this compound in creating new antimalarial agents. The pathway involved bromination and chlorination reactions followed by cyclization to yield targeted compounds with enhanced efficacy against Plasmodium falciparum .

Wirkmechanismus

The mechanism of action of 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and five structurally related benzopyran-4-one derivatives:

Biologische Aktivität

6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS Number: 1342961-29-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral activities, supported by relevant data and case studies.

The molecular formula of this compound is with a molecular weight of 289.55 g/mol. The compound exhibits hydrophobicity with a logP value of 4.387, indicating its potential for membrane permeability and bioactivity in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzopyran derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines:

These findings suggest that this compound may exhibit significant cytotoxic effects comparable to established chemotherapeutics.

Antibacterial and Antifungal Activity

Benzopyran derivatives have also been evaluated for their antibacterial and antifungal properties. For instance, a study reported that compounds derived from similar structures demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range:

These results indicate a broad spectrum of activity against pathogenic bacteria.

Antiviral Activity

In terms of antiviral activity, compounds analogous to this compound have been investigated for their efficacy against viral infections. Notably, some derivatives have shown inhibition against HIV with EC50 values suggesting robust antiviral potential:

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzopyran derivatives:

- Synthesis and Evaluation : A recent study synthesized a series of benzopyran derivatives and evaluated their biological activities. The most active compound exhibited significant anticancer activity against HCT116 cells with an IC50 value of 1.9 µg/mL .

- Mechanistic Studies : Another investigation focused on the mechanism of action of these compounds in cancer cells, revealing that they induce apoptosis through mitochondrial pathways .

Q & A

Q. What computational tools predict metabolic pathways and toxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.